MF-EA-705beta

Description

MF-EA-705beta is a novel secondary metabolite isolated from the fermentation broth of Streptomyces sp. strain MF-EA-705, originally sourced from Ecuadorian microbial communities . This compound was identified during an antifungal discovery program, where it demonstrated broad-spectrum activity against pathogenic fungi, including Candida spp. and Aspergillus spp. . Structurally, this compound shares a polyketide backbone with other actinomycete-derived metabolites, though its exact stereochemical configuration remains under investigation. Its production involves a 16-day sporulation phase on agar plates, followed by liquid culture fermentation in ATCC-172 media under controlled conditions (28°C, 200 rpm) .

Propriétés

Formule moléculaire |

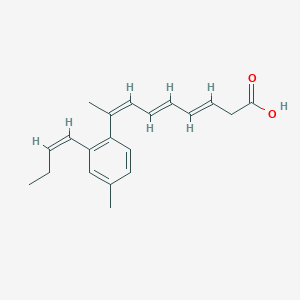

C20H24O2 |

|---|---|

Poids moléculaire |

296.4 g/mol |

Nom IUPAC |

(3E,5E,7Z)-8-[2-[(Z)-but-1-enyl]-4-methylphenyl]nona-3,5,7-trienoic acid |

InChI |

InChI=1S/C20H24O2/c1-4-5-11-18-15-16(2)13-14-19(18)17(3)10-8-6-7-9-12-20(21)22/h5-11,13-15H,4,12H2,1-3H3,(H,21,22)/b8-6+,9-7+,11-5-,17-10- |

Clé InChI |

NEWBSSHUUPIRNQ-BDPLXOTQSA-N |

SMILES isomérique |

CC/C=C\C1=C(C=CC(=C1)C)/C(=C\C=C\C=C\CC(=O)O)/C |

SMILES canonique |

CCC=CC1=C(C=CC(=C1)C)C(=CC=CC=CCC(=O)O)C |

Synonymes |

MF-EA-705alpha MF-EA-705beta |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of MF-EA-705beta typically involves a series of organic reactions. One common method includes the use of a Wittig reaction to form the conjugated double bonds, followed by a Heck reaction to introduce the phenyl group. The reaction conditions often require the use of palladium catalysts and specific ligands to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

MF-EA-705beta undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds into single bonds, resulting in a saturated compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogens or nitro groups using reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated or nitrated derivatives.

Applications De Recherche Scientifique

Chemistry

In chemistry, MF-EA-705beta is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the study of conjugated systems and their reactivity.

Biology

In biological research, this compound can be used to study the effects of conjugated double bonds on biological systems. It may also serve as a model compound for understanding the behavior of similar natural products.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to undergo various chemical reactions makes it a candidate for drug development and the study of drug metabolism.

Industry

In the industrial sector, this compound can be used in the production of polymers and other materials. Its unique structure allows for the creation of materials with specific properties, such as enhanced strength or flexibility.

Mécanisme D'action

The mechanism of action of MF-EA-705beta involves its interaction with molecular targets, such as enzymes or receptors. The conjugated double bonds and phenyl group allow it to bind to specific sites, altering the activity of the target molecules. This can lead to changes in cellular processes, such as signal transduction or gene expression.

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

MF-EA-705beta belongs to a class of polyketides with diverse biological activities. Below is a comparative analysis with key analogues:

Table 1: Comparative Overview of this compound and Related Compounds

Key Findings from Comparative Studies

- Antifungal Efficacy: this compound exhibits superior antifungal activity compared to actinopyrone A, which is primarily antibacterial and less potent .

- Structural Divergence: While this compound and NFAT1 33 share a macrolide-like scaffold, the presence of hydroxyl groups in this compound correlates with its antifungal specificity, whereas NFAT1 33’s methoxy groups enhance immunosuppressive properties .

- Mechanistic Differences : RP-1776 and WS9326A, despite being derived from Streptomyces, operate through entirely distinct pathways (receptor antagonism vs. membrane disruption), highlighting the metabolic versatility of this genus .

Criteria for Similarity Assessment

Per EPA guidelines for chemical mixtures, this compound and its analogues are deemed "similar" based on:

Common Biosynthetic Origin: All compounds are polyketides or nonribosomal peptides synthesized by Streptomyces spp. .

Structural Motifs: Shared backbones (e.g., α-pyrone in actinopyrone A) but divergent functional groups that dictate biological activity .

Mode of Action: Compounds like NFAT1 33 and this compound target eukaryotic cells (immune cells vs. fungi), whereas actinopyrone A targets prokaryotes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.